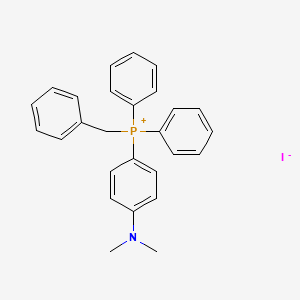
N-(2-Chloroacetyl)-4-methylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroacetyl)-4-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a benzohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroacetyl)-4-methylbenzohydrazide typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Reaction Time: The reaction is usually complete within a few hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
N-(2-Chloroacetyl)-4-methylbenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrazine derivatives.
Oxidation and Reduction: The hydrazide moiety can undergo oxidation to form azides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common acids include hydrochloric acid, while bases include sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: The major products are substituted hydrazides.
Hydrolysis: The major products are carboxylic acids and hydrazine derivatives.
Oxidation and Reduction: The major products are azides (oxidation) and amines (reduction).
科学研究应用
N-(2-Chloroacetyl)-4-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N-(2-Chloroacetyl)-4-methylbenzohydrazide involves the interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
N-(2-Chloroacetyl)-4-methylbenzohydrazide: is similar to other chloroacetyl hydrazides, such as N-(2-Chloroacetyl)-benzohydrazide and N-(2-Chloroacetyl)-4-chlorobenzohydrazide.
N-(2-Chloroacetyl)-benzohydrazide: Lacks the methyl group on the benzene ring, which can affect its reactivity and biological activity.
N-(2-Chloroacetyl)-4-chlorobenzohydrazide: Contains a chlorine atom on the benzene ring, which can enhance its antimicrobial properties.
Uniqueness
This compound is unique due to the presence of the methyl group on the benzene ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
N-(2-chloroacetyl)-4-methylbenzohydrazide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-2-4-8(5-3-7)10(15)13(12)9(14)6-11/h2-5H,6,12H2,1H3 |
InChI 键 |
OCKGBFKZSMXOTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N(C(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine](/img/structure/B13153655.png)
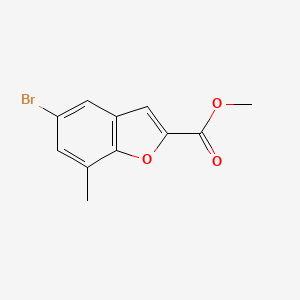
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
![L-Alanine, 3-[(2-aminoethyl)sulfonyl]-](/img/structure/B13153680.png)
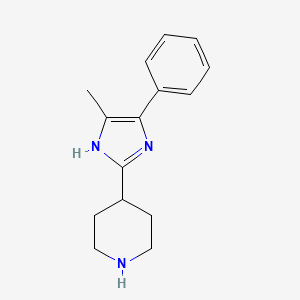
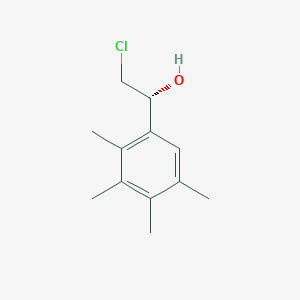


![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)
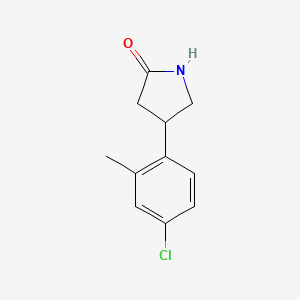

![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
